

Application Note: Quantification of Peonidin 3-rutinoside using HPLC-DAD

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables, such as berries, grapes, and purple potatoes.[1] Beyond its role as a natural colorant, **Peonidin 3-rutinoside** is gaining significant attention in the scientific community for its potential health benefits, including potent antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this bioactive compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological and drug development research.[1]

This document provides a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **Peonidin 3-rutinoside**. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-DAD method for the quantification of **Peonidin 3-rutinoside**. These values are representative and should be validated for each specific application and laboratory setting.

Table 1: HPLC-DAD Method Validation Parameters for **Peonidin 3-rutinoside** Quantification

Parameter	Typical Value
Linearity Range	0.5 - 50 µg/mL[1]
Correlation Coefficient (r ²)	> 0.999[1][2]
Limit of Detection (LOD)	0.05 - 0.2 µg/mL[1]
Limit of Quantification (LOQ)	0.15 - 0.6 µg/mL[1]
Accuracy (Recovery)	95 - 105%[1]
Precision (RSD%)	< 2%[1]

Table 2: Chromatographic Parameters

Parameter	Recommended Conditions
HPLC System	Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD[1]
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]
Flow Rate	0.8 - 1.0 mL/min[1]
Injection Volume	10 - 20 µL[1]
Column Temperature	30 - 40°C[1]
Detection Wavelength	520 nm[1][2]

Experimental Protocols

This section details the procedures for preparing standards and samples, as well as the instrumental method for the HPLC-DAD analysis of **Peonidin 3-rutinoside**.

Standard Preparation

- **Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Peonidin 3-rutinoside** standard and dissolve it in 10 mL of acidified methanol (e.g., with 0.1% formic acid) in a volumetric flask.^[1] To ensure complete dissolution, sonicate the solution for 5-10 minutes.^[1]
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.^[1] These will be used to construct the calibration curve.

Sample Preparation (from Plant Material, e.g., Berries)

- **Homogenization:** Homogenize fresh or frozen plant material to a fine powder or puree.^[1]
- **Extraction:** Weigh a representative portion of the homogenized sample (e.g., 1-5 g) and add an appropriate volume of acidified methanol (e.g., 10-20 mL). The acidic conditions are crucial for maintaining the stability of anthocyanins.
- **Enhancement (Optional):** To improve extraction efficiency, sonicate the mixture for 15-30 minutes in an ultrasonic bath.^[1]
- **Centrifugation:** Centrifuge the mixture at approximately 4000 rpm for 15 minutes to separate the supernatant from the solid plant material.^[1]
- **Collection:** Carefully collect the supernatant.^[1] For exhaustive extraction, the extraction process on the remaining pellet can be repeated, and the supernatants combined.^[1]
- **Filtration:** Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter to remove any particulate matter.^[1]

HPLC-DAD Method

- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- **Injection:** Inject the prepared standards and samples onto the column.
- **Gradient Elution:** A typical gradient elution program is as follows:

Time (minutes)	% Mobile Phase A (Water + 0.1% Formic Acid)	% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0	95	5
20	79	21
35	60	40
40	95	5
45	95	5

This is a representative gradient and may need to be optimized based on the specific column and system used.^[1]

- Data Acquisition: Monitor the elution profile at 520 nm using the Diode Array Detector.^{[1][2]}

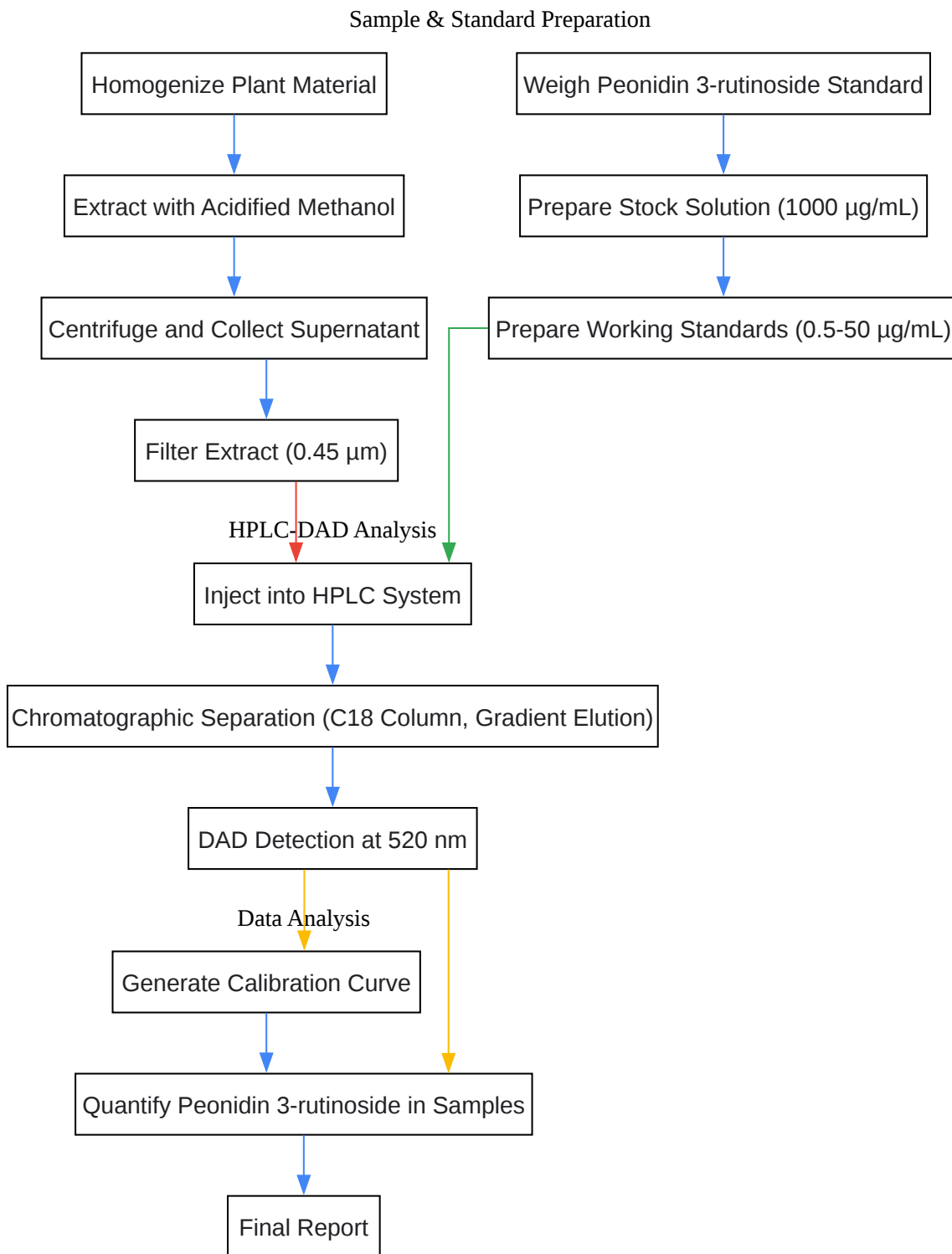
Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area of the **Peonidin 3-rutinoside** standards against their known concentrations.
- Quantification: Determine the concentration of **Peonidin 3-rutinoside** in the prepared samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Peonidin 3-rutinoside** using HPLC-DAD.

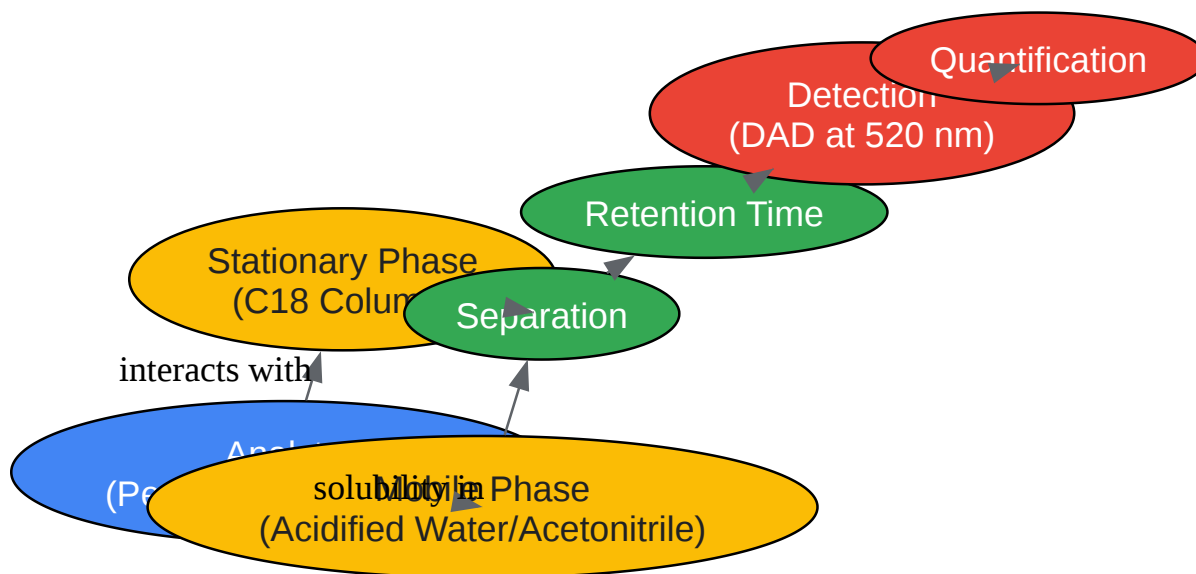


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Caption: Workflow for **Peonidin 3-rutinoside** quantification.

Logical Relationship of Method Parameters

The following diagram illustrates the key relationships between the different parameters of the HPLC-DAD method.



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Caption: Interrelation of HPLC-DAD method parameters.

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References

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